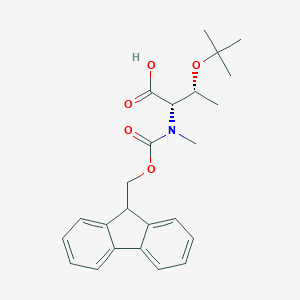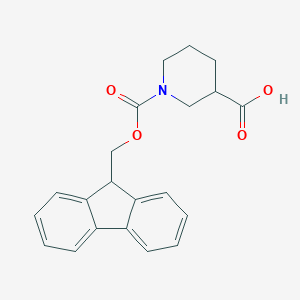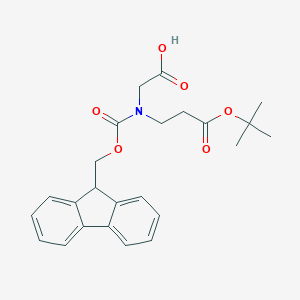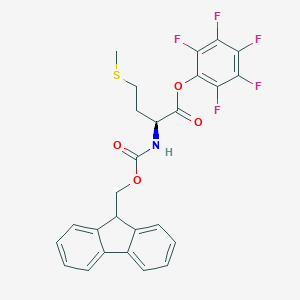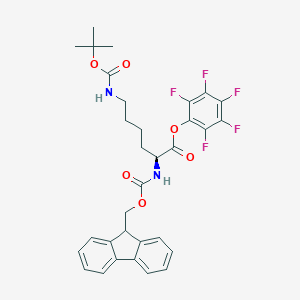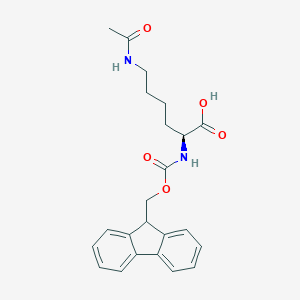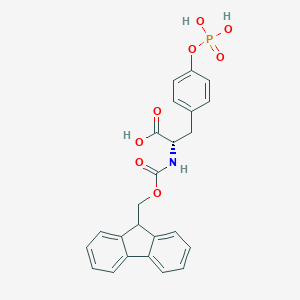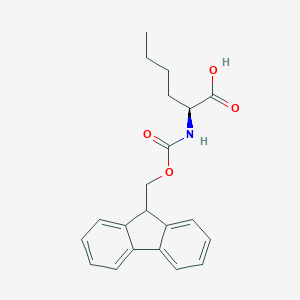
Fmoc-L-norleucine
Overview
Description
Fmoc-L-norleucine is a leucine derivative . It is also known as N-(9-Fluorenylmethoxycarbonyl)-L-norleucine or (S)-2-(FMOC-amino)hexanoic acid . It is commonly used in laboratory chemicals .
Synthesis Analysis
This compound is often used as a building block for solid phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of this compound is C21H23NO4 . Its molecular weight is 353.41 g/mol .Chemical Reactions Analysis
This compound is used in peptide synthesis and protein engineering . It plays a pivotal role in modifying the structure and function of proteins, peptides, enzymes, and antibodies . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
This compound appears as a white to off-white powder . It has a melting point of 140 - 146 °C .Scientific Research Applications
Surfactant Properties and Chiroptical Spectroscopy : Fmoc-L-norleucine has been observed to form gels at high concentrations (>0.2 M), demonstrating surfactant properties similar to other Fmoc-amino acids like Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine. This behavior is significant for understanding the concentration-dependent increase in specific rotation and the shape of aggregates formed by these surfactants (Vijay & Polavarapu, 2012).
PPARgamma Ligand Activity : FMOC-L-Leucine (F-L-Leu), a chemically distinct PPARgamma ligand, has shown unique receptor interaction modes, with two molecules binding to a single PPARgamma molecule. This indicates a potential for distinct pharmacological properties and a possible pathway for insulin sensitization without significant adipogenesis (Rocchi et al., 2001).
Chromogenic Protease Substrate : A study on (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid used the N-Fmoc, O-(tert-butyl)-protected derivative in the synthesis of oligopeptides as chromogenic protease substrates. This application is important for detecting HIV-protease activity (Badalassi et al., 2002).
Self-Assembly and Functional Applications : Fmoc-modified amino acids, including this compound, are significant for self-assembly due to the inherent hydrophobicity and aromaticity of the Fmoc moiety. Their applications extend to cell cultivation, bio-templating, optical properties, drug delivery, and therapeutic and antibiotic properties (Tao et al., 2016).
Solid-State NMR Spectroscopy : this compound has been studied using solid-state NMR spectroscopy to understand its structure and interactions in biological systems. This research is crucial for structural studies in biomolecular solids (Keeler et al., 2017).
Hydrogelation Induced by Amino Acid Hydrophobicity : A study examining the role of hydrophobicity in amino acid side chains found that Fmoc-norleucine does not form hydrogels under conditions where its sulfur analogues do, emphasizing the importance of noncovalent interactions in supramolecular self-assembly (Reddy et al., 2016).
Synthesis of Phosphinopeptides : N-Fmoc-protected synthons derived from a phosphinic analogue of norleucine have been used for solid-phase synthesis of phosphinopeptides, showcasing their potential in peptide synthesis and drug development (Liboska et al., 2008).
Enantiomeric Separation in Pharmaceutical and Food Analysis : The study of enantiomeric separation of non-protein amino acids, including norleucine, using electrokinetic chromatography has significant implications in pharmaceutical and food analysis (Pérez-Míguez et al., 2016).
Efficient Synthesis of Phosphonodepsipeptides : Detailed solution synthesis methods for norleucine-derived phosphonopeptides have been developed, contributing to advancements in peptide chemistry (Pícha et al., 2009).
Evolution of Nanomaterials Using Enzyme-Driven Dynamic Peptide Libraries : Fmoc-amino acids, including norleucine, have been used in the discovery of self-assembling nanostructures, highlighting their role in the development of nanomaterials (Das et al., 2009).
Mechanism of Action
Target of Action
Fmoc-Nle-OH, also known as Fmoc-L-norleucine, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-Nle-OH acts as a base-labile protecting group . This means it can be removed by a base, allowing the amine it was protecting to participate in further reactions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
As a protecting group, Fmoc-Nle-OH plays a crucial role in solid-phase peptide synthesis (SPPS) . It protects the amine group during the synthesis process, allowing for the stepwise addition of amino acids to a growing peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the final product .
Pharmacokinetics
Its solubility in organic solvents such as methanol, dichloromethane, and dimethyl sulfoxide is crucial for its role in peptide synthesis .
Result of Action
The primary result of Fmoc-Nle-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine group during synthesis, Fmoc-Nle-OH allows for the precise control of peptide assembly .
Action Environment
The action of Fmoc-Nle-OH is influenced by the pH of the environment . As a base-labile protecting group, it can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time . Additionally, the compound is stable at a storage temperature of 2-30°C , indicating that temperature can also influence its stability and efficacy.
Safety and Hazards
Fmoc-L-norleucine should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Fmoc-L-norleucine has broad applications in the field of biochemistry and molecular biology . It contributes to the development of novel drugs with its applications in peptide synthesis, protein engineering, and the study of biomolecules . There is ongoing research into convenient asymmetric synthesis of this compound .
Biochemical Analysis
Biochemical Properties
Fmoc-L-norleucine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily through the formation of peptide bonds, which are fundamental to the structure and function of proteins.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide bond formation . It can bind to biomolecules, participate in enzyme activation or inhibition, and contribute to changes in gene expression through its role in protein synthesis .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change. This is primarily due to the stability and degradation of the compound. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in protein synthesis.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis . It interacts with enzymes and cofactors during peptide bond formation. This could also include any effects on metabolic flux or metabolite levels.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426568 | |
| Record name | Fmoc-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77284-32-3 | |
| Record name | Fmoc-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the critical micelle concentration (CMC) of Fmoc-L-Norleucine and how does it compare to other similar compounds?
A1: While the provided research [] does not determine a specific CMC for this compound, it highlights that this compound forms a gel at concentrations above 0.2 M. In contrast, the sodium salts of Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine exhibit CMCs around 0.1 M. This difference in behavior suggests that the longer alkyl side chain in this compound contributes to a stronger tendency for gelation rather than micelle formation compared to its shorter-chain counterparts.
Q2: What structural characteristics of Fmoc-amino acid surfactants were investigated in this research?
A2: The research [] primarily focused on investigating the self-assembly properties of Fmoc-amino acid surfactants using powder X-ray diffraction, which revealed a bilayer structure formation. Additionally, the study explored the chiroptical properties of these surfactants, including optical rotation, electronic circular dichroism, and vibrational circular dichroism. Interestingly, the specific rotation was observed to increase with concentration beyond the CMC, opening up new research avenues exploring the relationship between specific rotation and aggregate size and shape in surfactant solutions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



